8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane is a heterocyclic compound featuring a quinoline core substituted with a 4-methoxybenzenesulfonyl group at position 3, a chlorine atom at position 6, and a 1,4-dioxa-8-azaspiro[4.5]decane moiety at position 7. The compound’s design combines electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and pharmacological activity .
Properties
IUPAC Name |
8-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-29-17-3-5-18(6-4-17)32(27,28)21-15-25-20-7-2-16(24)14-19(20)22(21)26-10-8-23(9-11-26)30-12-13-31-23/h2-7,14-15H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUHBWVYLAUTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps. The initial step often includes the formation of the quinoline core, followed by the introduction of the spirocyclic and sulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and spirocyclic amines. Reaction conditions may vary, but they often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups onto the quinoline core.
Scientific Research Applications
8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Quinoline Ring
- 8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane (): Key Difference: Methoxy group replaces chlorine at position 4. Impact: Increased electron density on the quinoline ring may alter solubility and receptor interactions compared to the chloro derivative.
- 8-[6-Ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane (): Key Differences: Ethyl substituent at position 6 and methylbenzenesulfonyl group at position 3. Impact: Hydrophobic ethyl and methyl groups may enhance membrane permeability but reduce aqueous solubility (Molecular Weight: 452.57 g/mol) .
Variations in the Spirocyclic Moiety
- 8-(3-(1H-Indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane (): Key Difference: Indole-phenyl substituent replaces the quinoline-sulfonyl system.
- 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (): Key Difference: Thiadiazole ring replaces quinoline. Impact: Thiadiazole’s electron-deficient nature may confer distinct electronic properties and metabolic stability .
Physicochemical Properties
Key Insight : The chloro and sulfonyl groups balance lipophilicity and solubility, whereas ethyl/methyl substitutions prioritize membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
